molecular formula C16H17FN4O B12238918 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-fluoroquinazoline

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-fluoroquinazoline

Cat. No.: B12238918
M. Wt: 300.33 g/mol
InChI Key: HKDJOMMIOKJPJG-UHFFFAOYSA-N
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Description

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-fluoroquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a fluoro group and a piperazine ring bearing a cyclopropanecarbonyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-fluoroquinazoline has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-fluoroquinazoline can be compared with other similar compounds, such as:

    4-(4-Cyclopropanecarbonylpiperazin-1-yl)-benzoic acid: Similar structure but lacks the quinazoline core and fluoro group.

    N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives: These compounds have a different core structure but share the piperazine ring and carbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17FN4O

Molecular Weight

300.33 g/mol

IUPAC Name

cyclopropyl-[4-(6-fluoroquinazolin-4-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H17FN4O/c17-12-3-4-14-13(9-12)15(19-10-18-14)20-5-7-21(8-6-20)16(22)11-1-2-11/h3-4,9-11H,1-2,5-8H2

InChI Key

HKDJOMMIOKJPJG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F

Origin of Product

United States

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